Palmarumycin C3

Descripción general

Descripción

La Palmarumycin C3 es un miembro de la familia de las espirobisnaftalenas, que son metabolitos fúngicos conocidos por sus diversas actividades biológicas. Estos compuestos se caracterizan por su estructura única de espirocetal, que consiste en dos unidades derivadas de 1,8-dihidroxinaftaleno unidas a través de un enlace espirocetal. La this compound se ha aislado de cultivos del hongo endófito Berkleasmium sp. Dzf12 y exhibe significativas actividades antimicrobianas y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis total de la Palmarumycin C3 implica varios pasos clave, incluyendo reacciones de epoxidación, reducción y apertura de anillo. La síntesis típicamente comienza con 1,8-dihidroxinaftaleno y 5-metoxitetralona como materiales de partida. El proceso incluye:

Epoxidación: Catalizada por cloruro de N-bencilcinconinio.

Reducción: Mediada por reactivos de organoselecio.

Apertura de anillo y eliminación: Promovida por cloruro de cerio(III) hidratado

Métodos de producción industrial

Los métodos de producción industrial para la this compound no están bien documentados, probablemente debido a su síntesis compleja y la especificidad de los reactivos y las condiciones requeridas. La mayoría de la producción se lleva a cabo en laboratorios de investigación en lugar de a escala industrial.

Análisis De Reacciones Químicas

Biosynthetic Pathways in Fungal Cultures

Palmarumycin C3 is naturally produced by endophytic fungi such as Berkleasmium sp. Dzf12. Its biosynthesis involves oxidative coupling and hydroxylation steps:

-

1-Hexadecene Induction : Addition of 1-hexadecene (10% v/v) to fungal cultures on day 6 enhances yields by 59.5-fold (0.02 g/L to 1.19 g/L) compared to controls .

-

Hydroxylation : A hydroxyl group at C-8 distinguishes this compound from C2, contributing to its superior antimicrobial activity .

Structural Modifications and Reactivity

Degradation and Stability

-

Storage : Stable at +4°C in solid form; prolonged exposure to light or heat accelerates decomposition .

-

Solubility : Poor aqueous solubility necessitates organic solvents (e.g., DMSO) for biological assays .

Mechanistic Insights from Key Reactions

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Palmarumycin C3 serves as a model compound for studying spiroketal synthesis and reactivity. Its structural properties provide insights into the synthesis of related compounds and their potential modifications.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including Agrobacterium tumefaciens, Bacillus subtilis, and Pseudomonas lachrymans. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics like streptomycin sulfate .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using assays such as DPPH radical scavenging and β-carotene/linoleic acid bleaching capacity. It exhibited lower IC50 values than many controls, indicating strong antioxidant potential .

Medicine

- Anticancer Potential : this compound has shown promise in inhibiting various cancer cell lines, including HCT116 (colon cancer), U87-MG (glioblastoma), and HepG2 (liver cancer) cells. Studies report significant inhibition rates, suggesting its potential as an anticancer agent.

- Antifungal Activity : The compound's antifungal properties make it a candidate for developing new antifungal treatments. It has been specifically noted for its effectiveness against pathogens like Magnaporthe oryzae, which is responsible for rice blast disease .

Agricultural Applications

- Biopesticide Development : Due to its antifungal properties, this compound is being explored as a biopesticide in agriculture. Its ability to inhibit fungal pathogens could provide an environmentally friendly alternative to synthetic pesticides.

Case Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of this compound demonstrated that it outperformed many conventional antibiotics against several bacterial strains. The results indicated that this compound had an MIC ranging from 0.5 to 4 μg/mL for various Gram-positive bacteria, showcasing its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant activity, this compound was subjected to multiple assays, revealing an IC50 of 37.57 μg/mL for DPPH radical scavenging and 7.41 μg/mL for β-carotene oxidation inhibition. These results highlight its potential utility in preventing oxidative stress-related diseases .

Comparative Data Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Chemistry | Spiroketal Synthesis | Serves as model compound for synthesis studies |

| Biology | Antimicrobial | Effective against A. tumefaciens, MIC: 0.5-4 μg/mL |

| Antioxidant | IC50: DPPH - 37.57 μg/mL; β-carotene - 7.41 μg/mL | |

| Medicine | Anticancer | Significant inhibition of HCT116, U87-MG, HepG2 |

| Agriculture | Biopesticide | Potential use against fungal pathogens |

Mecanismo De Acción

El mecanismo de acción de la Palmarumycin C3 implica su interacción con varios objetivos y vías moleculares. Ejerce sus efectos antimicrobianos al interrumpir la integridad de la membrana celular de los microorganismos. Su actividad antioxidante se atribuye a su capacidad para eliminar los radicales libres e inhibir el estrés oxidativo. El compuesto también exhibe efectos citotóxicos contra las células cancerosas al inducir la apoptosis e inhibir la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

- Palmarumycin BG1

- Palmarumycin BG2

- Guignardin E

- Palmarumycin CP17

Singularidad

La Palmarumycin C3 es única debido a sus actividades antimicrobianas y antioxidantes más fuertes en comparación con sus análogos. Su estructura específica de espirocetal y la presencia de grupos funcionales únicos contribuyen a sus distintas actividades biológicas .

Actividad Biológica

Palmarumycin C3 is a notable spirobisnaphthalene compound derived from the fungus Chaetomium palmarum. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.

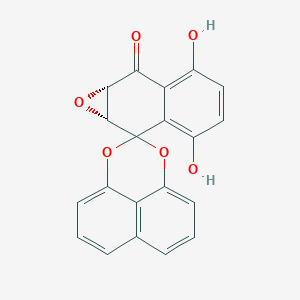

Chemical Structure and Properties

This compound is characterized by its unique spirobisnaphthalene structure, which contributes to its biological activity. The presence of hydroxyl groups in its structure enhances its interaction with biological targets, potentially influencing its antimicrobial efficacy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of microorganisms. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Agrobacterium tumefaciens | 6.25 |

| Bacillus subtilis | 6.25 |

| Pseudomonas lachrymans | 12.5 |

| Ralstonia solanacearum | 12.5 |

| Staphylococcus haemolyticus | 6.25 |

| Xanthomonas vesicatoria | 6.25 |

This compound has shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

Fungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It is effective against various plant pathogenic fungi, including:

- Fusarium oxysporum

- Ulocladium violaceum

These activities were assessed using agar diffusion assays at a concentration of 0.5 mg/disc, indicating a broad spectrum of action against fungal pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its potential as a natural antioxidant. The results are presented in Table 2.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 37.57 |

| β-Carotene/Linoleic Acid Bleaching | 7.41 |

The lower IC50 values indicate that this compound possesses strong radical scavenging abilities compared to other compounds tested . Its antioxidant activity is crucial for potential applications in food preservation and therapeutic contexts.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in overcoming microbial resistance. For example, research indicated that this compound could reverse azole resistance in clinical strains of Candida albicans, showcasing its potential as an adjunct therapy in antifungal treatment .

Moreover, comparative studies between Palmarumycin C2 and C3 revealed that C3 exhibited superior antimicrobial and antioxidant activities, suggesting that structural modifications can significantly influence biological efficacy .

Propiedades

IUPAC Name |

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBHYOFNNANPN-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?

A1: this compound exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to this compound.

Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of this compound?

A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of this compound. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in this compound yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor this compound biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.